REACTION_CXSMILES
|
S(=O)(=O)(O)O.[NH2:6][C:7]1[C:16]([Cl:17])=[CH:15][CH:14]=[CH:13][C:8]=1[C:9]([O:11][CH3:12])=[O:10].OO.[OH-:20].[Na+].C(=O)([O-])O.[Na+].[OH2:27]>[Br-].C([N+](C)(C)C)CCCCCCCCCCCCC.ClC1C=CC=CC=1.O[W](O)(=O)=O>[Cl:17][C:16]1[C:7]([N+:6]([O-:27])=[O:20])=[C:8]([CH:13]=[CH:14][CH:15]=1)[C:9]([O:11][CH3:12])=[O:10] |f:3.4,5.6,8.9|
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
35.6 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OC)C=CC=C1Cl
|
Name
|
|
Quantity
|
5.84 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCCCCCCCCCCCC)[N+](C)(C)C
|
Name
|
|
Quantity
|
74 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
catalyst
|
Smiles
|
O[W](=O)(=O)O
|
Name
|
|
Quantity
|
243 g
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OC)C=CC=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
47 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 47° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
CUSTOM
|
Details
|
was separated at 75° C.
|
Type
|
CUSTOM
|
Details
|
91 g of the aqueous layer was removed
|
Type
|
TEMPERATURE
|
Details
|
Then, the obtained organic layer was cooled to 60° C. or less
|
Type
|
CUSTOM
|
Details
|
was adjusted to 60° C. or less
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 60° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
CUSTOM
|
Details
|
was separated at room temperature
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=C(C(=O)OC)C=CC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |